1-Propanamine,N-(2-methoxyethyl)-N-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine,N-(2-methoxyethyl)-N-methyl-(9CI) is an organic compound with the molecular formula C₇H₁₇NO It is a derivative of amine, characterized by the presence of a methoxyethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-Propanamine,N-(2-methoxyethyl)-N-methyl-(9CI) typically involves the reaction of propylamine with 2-methoxyethanol under specific conditions. One common method includes the following steps:
Preparation of Benzyl Imine Intermediate: This involves the reaction of benzaldehyde with ethanolamine to form an aldimine intermediate.
Methylation: The aldimine intermediate is then methylated under alkaline conditions.
Deprotection and Alkalization: The methylated product undergoes deprotection and alkalization, followed by rectification to obtain 1-Propanamine,N-(2-methoxyethyl)-N-methyl-(9CI).
Industrial Production Methods
Industrial production methods for 1-Propanamine,N-(2-methoxyethyl)-N-methyl-(9CI) often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact. The use of catalysts and controlled reaction conditions is common in industrial settings to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
1-Propanamine,N-(2-methoxyethyl)-N-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions typically result in the formation of new functionalized compounds .
Scientific Research Applications
1-Propanamine,N-(2-methoxyethyl)-N-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Propanamine,N-(2-methoxyethyl)-N-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethylamine: A simpler amine with similar functional groups but lacking the propyl and methyl groups.
Propylamine: Another amine with a propyl group but without the methoxyethyl and methyl groups.
Methylamine: A basic amine with a single methyl group attached to the nitrogen.
Uniqueness
1-Propanamine,N-(2-methoxyethyl)-N-methyl-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-5-8(2)6-7-9-3/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSWHXMGSPOSFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.